2-(3,5-DIMETHOXYPHENYL)NICOTINIC ACID
Description
2-(3,5-Dimethoxyphenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted at the 2-position with a 3,5-dimethoxyphenyl group. Nicotinic acid derivatives are widely studied for their pharmacological applications, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities. The methoxy groups on the phenyl ring may enhance solubility in organic solvents compared to non-polar substituents, as seen in structurally similar compounds like nifedipine and 5,6-dimethyl-2-hydroxynicotinic acid .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-10-6-9(7-11(8-10)19-2)13-12(14(16)17)4-3-5-15-13/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSUKDRAFCWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687852 | |
| Record name | 2-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258633-80-5 | |
| Record name | 2-(3,5-Dimethoxyphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)nicotinic acid typically involves the condensation of 3,5-dimethoxybenzaldehyde with nicotinic acid or its derivatives. One common method involves the use of a multicomponent reaction where 3,5-dimethoxybenzaldehyde, nicotinic acid, and a suitable catalyst are combined under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of nicotinic acid derivatives, including 2-(3,5-dimethoxyphenyl)nicotinic acid, often involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the nicotinic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor in redox reactions, influencing various metabolic processes. It may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-(3,5-dimethoxyphenyl)nicotinic acid with structurally related compounds based on molecular features, physicochemical properties, and applications:
*Calculated based on molecular formula.
Key Comparisons:
Solubility and Polarity: 2-(3,5-Dimethoxyphenyl)nicotinic acid: Methoxy groups are electron-donating, increasing polarity and solubility in polar solvents (e.g., ethanol, DMSO) compared to nifedipine, which has nitro and methyl groups that reduce aqueous solubility . 5,6-Dimethyl-2-hydroxynicotinic acid: The hydroxyl group enhances water solubility but may limit membrane permeability .
Thermal Stability :
- Nifedipine exhibits high thermal stability (mp 172–174°C), attributed to its nitro and carboxylate groups stabilizing the crystal lattice . Methoxy-substituted analogs like the target compound may have lower melting points due to reduced intermolecular hydrogen bonding.
Biological Activity :
- Fluorinated analogs (e.g., 5-(3,5-bis-trifluoromethyl-phenyl)-2,4-dimethyl-oxazolidine) show enhanced metabolic stability and bioavailability compared to methoxy-substituted compounds, making them preferred in CNS-targeting drugs .
Synthetic Utility :
- Nicotinic acid derivatives with hydroxyl or methoxy groups are often intermediates in synthesizing metal-chelating agents or COX-2 inhibitors, whereas nitro-substituted derivatives like nifedipine are used as calcium channel blockers .
Research Findings and Limitations
- Gaps in Data : Direct experimental data on 2-(3,5-dimethoxyphenyl)nicotinic acid are sparse. Most inferences are drawn from analogs like nifedipine and 5,6-dimethyl-2-hydroxynicotinic acid.
- Computational Predictions : Methods like the Joback and Crippen models (used for nifedipine) could predict solubility and partition coefficients for the target compound, but experimental validation is needed .
- Contradictions: While methoxy groups generally enhance solubility, steric hindrance from the 3,5-dimethoxy arrangement might reduce solubility compared to monosubstituted analogs.
Biological Activity
2-(3,5-Dimethoxyphenyl)nicotinic acid (CAS No. 1258633-80-5) is a derivative of nicotinic acid characterized by the presence of a 3,5-dimethoxyphenyl group. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
2-(3,5-Dimethoxyphenyl)nicotinic acid features a pyridine ring substituted with a 3,5-dimethoxyphenyl group. This structural modification is believed to enhance its biological activity compared to simpler nicotinic acid derivatives.
The biological activity of 2-(3,5-dimethoxyphenyl)nicotinic acid can be attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in the central nervous system .
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties by scavenging free radicals and reducing oxidative stress .
- Interaction with Receptors : The compound may interact with various receptors and enzymes, influencing cellular signaling pathways and metabolic processes .
Antimicrobial Properties
Research indicates that 2-(3,5-dimethoxyphenyl)nicotinic acid exhibits antimicrobial activity against a range of pathogens. For instance, studies have shown its effectiveness against certain bacterial strains and fungi, suggesting potential applications in treating infections .
Neuroprotective Effects
The compound has been evaluated for neuroprotective properties. In vitro studies have indicated that it may protect neuronal cells from oxidative damage and apoptosis, making it a candidate for neurodegenerative disease therapies .
Anticancer Activity
Preliminary research suggests that this compound could possess anticancer properties. In vitro assays have demonstrated its ability to inhibit cancer cell proliferation in various models, although further studies are needed to elucidate the underlying mechanisms .
Case Studies
- Neuroprotection in SH-SY5Y Cells : A study evaluated the protective effects of similar compounds on human neuroblastoma SH-SY5Y cells exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial activity of several nicotinic acid derivatives, including 2-(3,5-dimethoxyphenyl)nicotinic acid. The findings revealed that this compound exhibited superior efficacy against specific bacterial strains compared to traditional antibiotics .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
